3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate

Catalog No.
S13090344
CAS No.
648907-75-9
M.F
C68H118O7
M. Wt
1047.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)b...

CAS Number

648907-75-9

Product Name

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate

IUPAC Name

(3-formyl-4-hydroxyphenyl) 3,4,5-trioctadecoxybenzoate

Molecular Formula

C68H118O7

Molecular Weight

1047.7 g/mol

InChI

InChI=1S/C68H118O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-72-65-58-61(68(71)75-63-52-53-64(70)62(57-63)60-69)59-66(73-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67(65)74-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57-60,70H,4-51,54-56H2,1-3H3

InChI Key

FCFZAIOCOGWQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound characterized by its unique structure, which includes a phenolic component and a long-chain alkoxy group. This compound can be classified under the category of benzoate esters, which are formed from the reaction of benzoic acid and alcohols. Its molecular formula is C36H58O5C_{36}H_{58}O_5, and it possesses a molecular weight of approximately 578.85 g/mol. The presence of multiple hydroxy and alkoxy groups in its structure suggests potential for various chemical interactions and biological activities.

The reactivity of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate can be attributed to its functional groups:

  • Aldehyde Group: The formyl group can participate in nucleophilic addition reactions, forming hemiacetals or acetals when reacting with alcohols.
  • Hydroxy Groups: These can engage in hydrogen bonding and can also act as nucleophiles in substitution reactions.
  • Ester Linkages: The benzoate part can undergo hydrolysis under acidic or basic conditions, leading to the release of benzoic acid and the corresponding alcohol.

These reactions enable the compound to serve as a versatile building block in organic synthesis and materials science.

The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate typically involves several steps:

  • Formation of the Hydroxyphenyl Core: This can be achieved through the hydroxylation of phenol derivatives.
  • Introduction of the Formyl Group: This step often utilizes formylation reactions using reagents like paraformaldehyde or formic acid.
  • Esterification: The final step involves esterification between the hydroxyl groups and octadecanol to form the tris(octadecyloxy)benzoate moiety.

These steps may require specific conditions such as temperature control and catalysts to optimize yields.

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate has potential applications in:

  • Materials Science: As a precursor for creating covalent organic frameworks (COFs), which are used for gas storage and separation applications.
  • Sensors: The compound's ability to interact with ions could be exploited in sensor technologies.
  • Pharmaceuticals: Due to its possible bioactivity, it may serve as a lead compound for drug development targeting oxidative stress or inflammation.

Interaction studies focus on how 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate interacts with various biological systems or materials:

  • Metal Coordination: The hydroxy groups may coordinate with metal ions, forming complexes that could enhance catalytic properties or stability in COF structures.
  • Anion Sensing: Preliminary studies suggest that this compound could be effective in sensing anions due to changes in luminescence upon interaction with specific ions.

Several compounds share structural similarities with 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzeneContains multiple formyl and hydroxy groupsKnown for luminescent properties and COF formation capabilities .
Octadecyl benzoateSimple ester structureLacks the complex phenolic framework; primarily used as a plasticizer .
SalicylaldehydeContains a single formyl groupSimpler structure; widely used as an intermediate in organic synthesis .
Benzophenone derivativesAromatic ketones with UV absorption propertiesPrimarily used as UV stabilizers; different functional behavior compared to phenolic compounds .

The complexity of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate arises from its combination of multiple functional groups and long-chain alkoxy substituents, making it distinct in terms of potential applications and reactivity profiles.

XLogP3

29.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

1046.88775610 g/mol

Monoisotopic Mass

1046.88775610 g/mol

Heavy Atom Count

75

Dates

Last modified: 08-10-2024

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